N-[(2-chlorophenyl)methyl]-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-14-5-4-7-17(9-14)30-19(10-16-11-20(31)27-22(33)26-16)28-29-23(30)34-13-21(32)25-12-15-6-2-3-8-18(15)24/h2-9,11H,10,12-13H2,1H3,(H,25,32)(H2,26,27,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFVBGKMCDLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
F0648-0184 acts as a dual inhibitor of FLT3 and ALK2. It binds to both ACVR1 and FLT3 with high affinity, inhibiting their downstream signaling. This dual inhibition results in significant growth arrest in FLT3-mutated AML cell lines.
Biochemical Pathways
F0648-0184 affects multiple signaling proteins downstream of FLT3, such as p-STAT5, p-ERK, p-PI3K, p-mTOR, and p-S6K. It also significantly downregulates the serine biosynthesis pathway in FLT3-ITD cell lines.
Result of Action
The inhibition of FLT3 and ALK2 by F0648-0184 leads to significant growth arrest in FLT3-mutated AML cell lines. It also induces G1/G0 arrest in AML cell lines with FLT3-ITD mutations. Furthermore, F0648-0184 has demonstrated consistent preclinical activity in three mouse efficacy models of functional iron deficiency.
Action Environment
The action of F0648-0184 can be influenced by various environmental factors. It’s worth noting that the effectiveness of any compound can be influenced by factors such as temperature, pH, and the presence of other compounds or enzymes in the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
